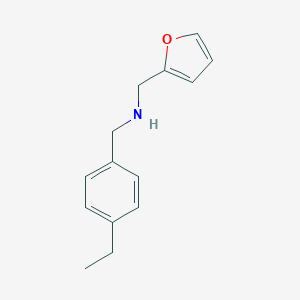

(4-Ethyl-benzyl)-furan-2-ylmethyl-amine

Description

Contextualization within Furan-Substituted Amine Chemistry

Furan-substituted amines represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal and materials chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold found in numerous natural products and synthetic molecules. scirp.orgrsc.org Its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scirp.org The introduction of an amine functional group, particularly via a methylene (B1212753) bridge at the 2-position of the furan ring (a furfurylamine (B118560) structure), provides a key point for molecular diversification and interaction with biological targets. semanticscholar.orgchemrxiv.org

The synthesis of furan-2-ylmethylamine derivatives often involves the reductive amination of furfural (B47365), a readily available platform chemical derived from biomass. rsc.orgsemanticscholar.orgchemrxiv.orgrsc.orgresearchgate.net This process allows for the introduction of a wide variety of substituents on the amine nitrogen, leading to a vast chemical space for exploration. Compounds in this class are investigated for their potential as novel therapeutic agents, with research demonstrating activities such as antibacterial and antimycobacterial effects in related structures like N-(furan-2-ylmethyl)-1H-tetrazol-5-amines. nih.gov

Significance of Furan and Benzyl (B1604629) Amine Scaffolds in Molecular Design

The furan and benzylamine (B48309) scaffolds are individually recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in potent, biologically active compounds.

The furan nucleus is a key component in a variety of established drugs, such as the diuretic furosemide (B1674285) and the antibacterial agent nitrofurazone. nih.gov Its aromaticity and the presence of the oxygen heteroatom influence its electronic properties and ability to engage in hydrogen bonding, which are crucial for molecular recognition at biological targets. mdpi.com The planarity of the furan ring can also be advantageous in designing molecules that intercalate with DNA or fit into the active sites of enzymes. scirp.org

The benzylamine scaffold is another cornerstone of drug discovery, present in a multitude of pharmaceuticals. acs.org The benzyl group provides a combination of aromatic and aliphatic character, allowing for a range of interactions with biological receptors, including pi-stacking and hydrophobic interactions. Benzylamine derivatives have shown a wide array of pharmacological activities, including acting as monoamine oxidase inhibitors and forming the basis for antimycotic and anticancer agents. mdpi.com The substitution pattern on the phenyl ring, such as the 4-ethyl group in the titular compound, allows for the fine-tuning of properties like lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.

Overview of Research Directions for the (4-Ethyl-benzyl)-furan-2-ylmethyl-amine Class

Given the established importance of its constituent parts, research into the this compound class is likely to proceed in several key directions:

Therapeutic Agent Development: A primary focus would be the synthesis and evaluation of this compound and its analogues for various biological activities. Drawing parallels from related structures, potential areas of investigation include their efficacy as anticancer, antimicrobial (including antifungal), and antiviral agents. scirp.orgnih.govmdpi.com For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of enzymes involved in DNA damage repair, suggesting a potential avenue for cancer therapy. acs.org

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure would be crucial to establish clear SAR. This would involve altering the substitution on the benzyl ring, exploring different positions on the furan ring for the amine linkage, and introducing further functional groups. Such studies are essential for optimizing potency and selectivity towards a specific biological target.

Development of Novel Synthetic Methodologies: While reductive amination of furfural with 4-ethylbenzylamine (B1588055) is a logical synthetic route, research may also focus on developing more efficient, selective, and sustainable catalytic methods for producing this class of compounds. chemrxiv.orgrsc.orgresearchgate.net

Materials Science Applications: Furan-based compounds are also utilized in the development of polymers and functional materials. The amine functionality in this compound could serve as a reactive handle for polymerization or for grafting onto surfaces to create novel materials with specific properties.

Data Tables

Table 1: General Properties of Core Scaffolds

| Property | Furan | Benzylamine |

| Formula | C₄H₄O | C₇H₉N |

| Molar Mass | 68.07 g/mol | 107.15 g/mol |

| Appearance | Colorless, volatile liquid | Colorless liquid |

| Boiling Point | 31.3 °C | 185 °C |

| Nature | Aromatic heterocycle | Aromatic amine |

Note: The properties listed are for the parent compounds and serve as a baseline for understanding the characteristics of the derived molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-2-12-5-7-13(8-6-12)10-15-11-14-4-3-9-16-14/h3-9,15H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEDMPIBSAQQJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethyl Benzyl Furan 2 Ylmethyl Amine and Its Analogs

Reductive Amination Strategies for Furan-2-ylmethyl-amines

Reductive amination is a cornerstone for the synthesis of amines, valued for its efficiency and the generation of water as the principal byproduct. mdpi.com This method is particularly effective for producing furan-2-ylmethyl-amines. The process typically involves the reaction of a furanic aldehyde or ketone, most commonly furan-2-carbaldehyde (furfural), with an amine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrogenated to yield the target amine. mdpi.comrsc.org For the specific synthesis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine, this would involve the reductive amination of furfural (B47365) with 4-ethylbenzylamine (B1588055).

The choice of catalyst is critical in the reductive amination of furanic precursors to achieve high selectivity and yield. rsc.org Heterogeneous catalysts are widely favored for their ease of separation and recyclability. Research has explored a variety of metal-based catalysts for this transformation.

Non-noble metal catalysts, such as those based on nickel (Ni) and cobalt (Co), have proven effective and are economically advantageous. For instance, a Raney Co catalyst has demonstrated excellent performance, achieving up to a 99% yield of furfurylamine (B118560) (FAM) from furfural (FF). mdpi.com Similarly, Ni/SBA-15 catalysts have shown high yields in the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.com

Noble metals, including ruthenium (Ru), palladium (Pd), rhodium (Rh), and platinum (Pt), are also highly efficient. dntb.gov.uamdpi.com Rhodium supported on alumina (B75360) (Rh/Al2O3) has been shown to be highly selective for the synthesis of furfurylamine, achieving approximately 92% selectivity. rsc.org Bimetallic catalysts, such as RuCo/AC (activated carbon), can offer enhanced performance by modifying the catalyst's surface properties, leading to high yields even in green solvents like water. mdpi.com The selection of the metal can strongly influence the competition between the desired amination and undesired hydrogenation of the furan (B31954) ring. rsc.org

Catalytic Systems for Reductive Amination of Furanic Aldehydes

| Catalyst | Furanic Precursor | Key Findings | Reference |

|---|---|---|---|

| Raney Co | Furfural (FF) | Achieved up to 99% yield of furfurylamine (FAM). High efficiency in hydrogenolysis of imine intermediates. | mdpi.com |

| Ni/SBA-15 | 5-Hydroxymethylfurfural (HMF) | Demonstrated ~90% yield of 5-hydroxymethyl-2-furfuryl amine (HMFA), outperforming several noble metal catalysts. | mdpi.com |

| RuCo/AC | Furfural (FF) | Obtained a 92% yield of FAM in water, showcasing the benefits of bimetallic systems. | mdpi.com |

| Rh/Al₂O₃ | Furfural (FF) | High selectivity (~92%) for furfurylamine was achieved under optimized conditions. | rsc.org |

| Pd/C | 5-Hydroxymethylfurfural (HMF) | Used in one-pot syntheses for N-substituted furfuryl amines with high activity and selectivity. | researchgate.net |

| CuAlOₓ | HMF / 5-Acetoxymethylfurfural (AMF) | Effectively used in a two-step, one-pot flow reactor system to produce various N-substituted furfuryl amines with yields up to 99%. | mdpi.comresearchgate.net |

To streamline the synthesis of furan amine derivatives, one-pot and multistep sequential reactions are increasingly employed. dntb.gov.uanih.gov These strategies enhance efficiency by minimizing the need for isolation and purification of intermediates, which is both time-consuming and can lead to product loss. researchgate.net

A common approach is a two-step, one-pot reductive amination. mdpi.comresearchgate.net This process begins with the non-catalytic condensation of a furanic aldehyde (like HMF or furfural) with a primary amine to form an imine. mdpi.comnih.gov In the second step, the resulting imine is hydrogenated over a heterogeneous catalyst within the same reaction vessel or in a subsequent, connected reactor. mdpi.comresearchgate.net This methodology has been successfully used to synthesize a wide range of N-substituted 5-(hydroxymethyl)-2-furfuryl amines with excellent yields. mdpi.comresearchgate.net For instance, the synthesis can be initiated by mixing the aldehyde and amine in a solvent like methanol, followed by passing the mixture through a heated reactor packed with a catalyst such as CuAlOₓ. bohrium.commdpi.com

More complex one-pot sequences have also been developed. An amination–oxidation–amination–reduction (AOAR) strategy was devised for the synthesis of 2,5-bis(N-methyl-aminomethyl)furan (BMAF) from HMF. rsc.org This demonstrates the potential for designing sophisticated, multi-step sequences in a single pot to access complex furan-based amines. rsc.org These elegant pathways offer a sustainable and high-yielding route to valuable N-containing compounds compared to traditional synthetic methods. dntb.gov.ua

Condensation and Substitution Reactions for N-Alkylation Pathways

Beyond reductive amination, N-alkylation pathways involving condensation and substitution reactions offer alternative routes to this compound and its analogs. These methods typically involve forming the key C-N bond through the reaction of a nucleophilic amine with an electrophilic furan-containing molecule, or vice versa.

A primary method involves the condensation of furfural with an amine to form a Schiff base or imine. jocpr.com This reaction is often the first step in reductive amination but can be considered a distinct transformation. mdpi.com The reaction between furfuraldehyde and a substituted aniline, for example, can be carried out in ethanol (B145695) with an acid catalyst like glacial acetic acid, followed by heating under reflux to yield the corresponding N-(furan-2-ylmethylene)benzenimine derivative. jocpr.com This imine could then be reduced in a separate step to afford the final secondary amine.

Alternatively, a direct N-alkylation can be performed via a substitution reaction. This would involve reacting furfurylamine, the nucleophile, with an electrophilic benzyl (B1604629) derivative, such as 4-ethylbenzyl chloride. The synthesis of 4-ethylbenzyl chloride itself can be achieved through the chloromethylation of ethylbenzene. patsnap.com The subsequent reaction between furfurylamine and 4-ethylbenzyl chloride would proceed via nucleophilic substitution to form the target compound, this compound. The efficiency of such N-alkylation reactions can sometimes be hindered by the potential for over-alkylation, leading to the formation of tertiary amines or quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is therefore essential.

Advanced Synthetic Techniques and Reaction Conditions

To address the challenges of traditional synthesis, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and continuous flow chemistry are being applied to the preparation of furan derivatives. These technologies offer significant advantages in terms of speed, efficiency, control, and safety.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like furans. 14.139.47organic-chemistry.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields and purities of the final products. 14.139.47thieme-connect.com

This technique has been successfully applied to various furan syntheses, such as the Paal-Knorr condensation of 1,4-diketones to form substituted furans. organic-chemistry.org It has also been used in the synthesis of indole (B1671886) and furan derivatives through condensation reactions, where microwave heating at specific power levels significantly shortens the required reaction period. 14.139.47 For instance, condensing furfurylamine with various carboxylic acids has been achieved efficiently using microwave irradiation. 14.139.47 A microwave-accelerated intramolecular Diels-Alder cycloaddition has also been reported as a key step in synthesizing complex molecules containing a furan ring. rsc.org The application of microwave energy to the reductive amination or N-alkylation steps for synthesizing this compound could similarly offer substantial improvements in reaction efficiency.

Examples of Microwave-Assisted Synthesis of Furan Derivatives

| Reaction Type | Reactants | Key Advantage | Reference |

|---|---|---|---|

| Condensation | Furfuryl amine and various acids | Rapid synthesis of furan derivatives with good yields. | 14.139.47 |

| Paal-Knorr Condensation | 1,4-Diketones | Efficient formation of furans, pyrroles, and thiophenes with good yields. | organic-chemistry.org |

| Annulation | 2-Naphthols and (E)-(2-nitrovinyl)benzenes | Catalyst-free synthesis of naphthofurans with short reaction times. | thieme-connect.com |

| Diels-Alder Cycloaddition | α-lithiated alkylaminofuran and a carbonyl compound | Microwave acceleration of the key intramolecular cycloaddition step. | rsc.org |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and straightforward scalability. mdpi.comuc.ptnih.gov These features make it an ideal platform for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, including furan-based amines. nih.gov

Flow chemistry has been effectively utilized for the two-step, one-pot reductive amination of furanic aldehydes. mdpi.comnih.gov In a typical setup, a solution of the aldehyde and amine is first prepared and then pumped through a heated column packed with a solid catalyst (a packed-bed reactor). mdpi.commdpi.com For example, a CuAlOₓ catalyst has been used in a flow reactor to hydrogenate imines formed from HMF, achieving excellent yields of the corresponding N-substituted furfuryl amines. mdpi.comresearchgate.net This approach allows for the seamless integration of reaction steps without isolating intermediates. mdpi.com

Furthermore, flow systems enable the safe in-situ generation and use of unstable or hazardous reagents. researchgate.netnih.gov A robust continuous flow platform was developed for the nitration of furfural, a delicate substrate, by generating acetyl nitrate (B79036) in-situ, leading to key pharmaceutical intermediates with high reproducibility and yield in minutes. researchgate.netnih.gov The modular nature of flow systems allows for the coupling of multiple reactors and in-line purification, making it a highly versatile and efficient process for multistep syntheses. uc.ptnih.gov

Design Principles for Introducing the 4-Ethylbenzyl Moiety

The strategic introduction of the 4-ethylbenzyl group is a critical step in the synthesis of this compound and its analogs. The selection of a particular synthetic route is governed by several factors, including the availability of starting materials, desired yield and purity, and scalability of the reaction. The primary approaches for forging the key benzylic C-N bond are reductive amination and direct N-alkylation. Each of these methods offers distinct advantages and is associated with specific design considerations.

A prevalent and highly efficient strategy for the synthesis of secondary amines is reductive amination. In the context of preparing this compound, this can be approached in two ways, each with its own set of design principles.

The first approach involves the reaction of furfural with 4-ethylbenzylamine. This process begins with the formation of an imine intermediate, which is subsequently reduced in situ to the target secondary amine. The choice of reducing agent is critical for the success of this reaction, with sodium borohydride (B1222165) being a common and effective option. This method is advantageous due to the commercial availability of both furfural and a variety of substituted benzylamines. A general procedure involves stirring the aldehyde and amine in a suitable solvent, such as methanol, followed by the addition of the reducing agent. chemicalbook.com

Alternatively, one can perform the reductive amination starting from furan-2-ylmethanamine and 4-ethylbenzaldehyde. The principles remain the same: formation of an imine followed by reduction. The selection between these two pathways may be influenced by the relative cost and availability of the starting materials. For instance, furan-2-ylmethanamine can be synthesized from furfural through various methods, including chemoenzymatic transformation from biomass. nih.gov

A key consideration in reductive amination is the potential for side reactions. The reduction of the aldehyde starting material to the corresponding alcohol can compete with the desired amination pathway. However, by carefully controlling the reaction conditions and the timing of the addition of the reducing agent, high selectivity for the amine product can be achieved. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is also a viable reduction method. google.comprepchem.com The use of specific catalysts like Rh/Al2O3 has been shown to achieve high selectivity for furfurylamine in the reductive amination of furfural with ammonia. rsc.org

Another powerful method for the synthesis of this compound is the direct N-alkylation of furan-2-ylmethanamine with a suitable 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride or bromide. This reaction is a classic example of a nucleophilic substitution, where the primary amine acts as the nucleophile.

The choice of the solvent and base is crucial in this approach. A polar aprotic solvent, such as dimethylformamide (DMF), is often employed to facilitate the reaction. A base, typically an inorganic carbonate like potassium carbonate, is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. researchgate.net

A significant challenge in N-alkylation is the potential for over-alkylation, leading to the formation of a tertiary amine. To favor the formation of the desired secondary amine, the stoichiometry of the reactants can be carefully controlled, often using a slight excess of the primary amine. The reactivity of the alkylating agent also plays a role; benzyl halides are generally good electrophiles for this transformation.

An alternative to direct alkylation with halides is the use of 2,5-furandimethanol (B16202) as an alkylating agent in a hydrogen autotransfer process, catalyzed by an iridium complex. nih.gov While this method is more complex, it represents a more sustainable approach by avoiding the use of pre-formed halides.

The table below summarizes the key design principles for the two primary synthetic routes to this compound.

| Synthetic Strategy | Key Reactants | Advantages | Design Considerations |

| Reductive Amination | Furfural and 4-Ethylbenzylamine OR Furan-2-ylmethanamine and 4-Ethylbenzaldehyde | High efficiency, readily available starting materials, good control over product formation. | Choice of reducing agent (e.g., NaBH4, H2/catalyst) is critical. chemicalbook.comgoogle.com Potential for aldehyde reduction as a side reaction. |

| N-Alkylation | Furan-2-ylmethanamine and 4-Ethylbenzyl halide | Direct C-N bond formation, straightforward procedure. | Potential for over-alkylation to form tertiary amines. researchgate.net Requires a base and a suitable solvent. researchgate.net |

Ultimately, the choice between reductive amination and N-alkylation will depend on the specific requirements of the synthesis, including the desired scale, purity, and economic considerations. Both methods provide viable pathways to this compound and its analogs, with the design principles centered on optimizing reaction conditions to maximize yield and minimize side products.

Chemical Reactivity and Transformation Pathways of 4 Ethyl Benzyl Furan 2 Ylmethyl Amine

Oxidation Reactions of the Furan (B31954) Ring System

The furan ring within (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is susceptible to oxidation, a reaction that can lead to a variety of valuable synthetic intermediates. The outcome of the oxidation is highly dependent on the oxidizing agent and reaction conditions.

Commonly, oxidation of furan rings can lead to the formation of butenolides, dicarbonyl compounds, or carboxylic acids. For instance, treatment with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of an endoperoxide intermediate, which can then rearrange to other products. While specific studies on this compound are not extensively documented, the oxidation of analogous furan-containing compounds provides insight into its potential transformations.

Table 1: Representative Oxidation Reactions of Furan Derivatives This table presents data for analogous furan compounds to illustrate potential reaction outcomes for this compound.

| Oxidizing Agent | Furan Substrate | Product Type | Reference |

|---|---|---|---|

| m-CPBA | 2-Substituted Furan | Butenolide | [Generic textbooks] |

| Ozone (O₃) | Furan | 1,4-Dicarbonyl | [Generic textbooks] |

It is important to note that the presence of the secondary amine in the target molecule could potentially compete for the oxidizing agent. Therefore, protection of the amine group might be necessary for selective oxidation of the furan ring.

Reduction of Amine and Aromatic Moieties

The this compound molecule contains several functionalities that can undergo reduction. The secondary amine can be cleaved, and the aromatic rings can be hydrogenated under specific conditions.

The benzylic C-N bond is susceptible to hydrogenolysis. Catalytic hydrogenation, often employing palladium on carbon (Pd/C) as a catalyst, can cleave the benzyl (B1604629) group, yielding furfurylamine (B118560) and ethylbenzene. This debenzylation is a common strategy in synthetic chemistry for the deprotection of amines.

Alternatively, more potent reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the furan ring. The reduction of furans can lead to the corresponding tetrahydrofuran (B95107) derivatives. However, LiAlH₄ is a powerful and often unselective reducing agent and might also affect other functional groups if not used under carefully controlled conditions. youtube.comwikipedia.orgopenmedicinalchemistryjournal.comlibretexts.orggoogle.com

Table 2: Potential Reduction Pathways for this compound This table outlines plausible reduction reactions based on the reactivity of similar compounds.

| Reagent | Target Moiety | Potential Product(s) |

|---|---|---|

| H₂, Pd/C | Benzylamine (B48309) C-N bond | Furfurylamine and Ethylbenzene |

| LiAlH₄ | Furan ring | (4-Ethyl-benzyl)-tetrahydrofuran-2-ylmethyl-amine |

Electrophilic and Nucleophilic Substitution on Aromatic Systems

Both the furan and the benzene (B151609) rings in this compound can participate in substitution reactions.

Electrophilic Aromatic Substitution: The 4-ethylbenzyl moiety will undergo electrophilic aromatic substitution. The ethyl group is an activating, ortho-, para-directing group. lumenlearning.comlibretexts.orgnih.govnih.gov The benzylaminomethyl substituent is also generally considered to be ortho-, para-directing and activating, due to the lone pair on the nitrogen atom which can donate electron density to the ring through resonance. lumenlearning.comlibretexts.orgnih.gov Therefore, electrophilic attack will be directed to the positions ortho and para to the ethyl group and the benzylaminomethyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov

Nucleophilic Aromatic Substitution: The furan ring is generally more susceptible to electrophilic attack. However, under specific conditions, particularly if there are strong electron-withdrawing groups present (which is not the case here), nucleophilic aromatic substitution can occur on the furan ring. Nucleophilic substitution is more likely to occur on the benzene ring if it were substituted with strong electron-withdrawing groups.

Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Benzene Ring Predictions are based on the directing effects of the substituents.

| Reaction | Electrophile | Major Product(s) |

|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro-4-ethyl-1-(furan-2-ylmethylaminomethyl)benzene and 3-Nitro-4-ethyl-1-(furan-2-ylmethylaminomethyl)benzene |

| Bromination | Br⁺ | 2-Bromo-4-ethyl-1-(furan-2-ylmethylaminomethyl)benzene and 3-Bromo-4-ethyl-1-(furan-2-ylmethylaminomethyl)benzene |

Coupling Reactions for Complex Molecular Architectures

The presence of both an amine and aromatic rings makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules.

Buchwald-Hartwig Amination: The secondary amine can participate in Buchwald-Hartwig amination reactions with aryl halides or triflates. This reaction forms a new carbon-nitrogen bond and would lead to the corresponding tertiary amine. For example, reacting this compound with an aryl bromide in the presence of a palladium catalyst and a suitable base would yield an N-aryl derivative. scirp.orgutripoli.edu.ly

Sonogashira Coupling: While the parent molecule does not have a halide to participate as the electrophilic partner in a Sonogashira coupling, it could be functionalized first, for example, through electrophilic halogenation of the benzene or furan ring. The resulting aryl halide could then be coupled with a terminal alkyne.

Table 4: Potential Coupling Reactions Involving this compound Derivatives This table illustrates the potential for forming new C-N and C-C bonds.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |

|---|---|---|---|---|

| Buchwald-Hartwig | This compound | Aryl Bromide | Pd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP) + Base (e.g., Cs₂CO₃) | N-Aryl-(4-ethyl-benzyl)-furan-2-ylmethyl-amine |

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The varied reactivity of this compound makes it a versatile synthetic intermediate. The ability to selectively modify the furan ring, the amine, or the benzene ring allows for the construction of a wide array of more complex molecules.

For instance, oxidation of the furan ring can provide access to dicarbonyl compounds, which are precursors to other heterocyclic systems. The amine functionality can be used as a handle to introduce various substituents or to build larger molecular frameworks through coupling reactions. Furthermore, electrophilic substitution on the benzene ring allows for the introduction of additional functional groups, which can then be further manipulated. This multi-faceted reactivity underscores the potential of this compound as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.org

Structure Activity Relationship Sar Studies on 4 Ethyl Benzyl Furan 2 Ylmethyl Amine Derivatives

Investigation of Substituent Effects on Biological Activity

The biological profile of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine is intrinsically linked to the chemical nature of its constituent parts. Modifications to the furan (B31954) ring, the substitution pattern on the benzyl (B1604629) ring, and the characteristics of the amine linker can all dramatically alter its efficacy and recognition by biological targets. nih.govutripoli.edu.ly Slight modifications in the substitution pattern can lead to noticeable changes in the biological activity of furan derivatives. utripoli.edu.ly

Influence of Furan Ring Derivatization on Biological Recognition

The furan ring is a crucial component found in numerous biologically active compounds. nih.govijabbr.com Its derivatization is a key strategy in medicinal chemistry to modulate biological activity. The nature of the reactive intermediate formed during metabolism is often controlled by the substitution on the furan ring, with increased substitution favoring the formation of an epoxide intermediate. nih.gov This metabolic transformation is critical, as the resulting electrophilic intermediates can react with cellular nucleophiles like proteins and DNA, triggering biological effects. nih.gov

Studies on various furan-containing molecules have shown that the furan nucleus is a cornerstone for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cardiovascular effects. nih.gov The presence of the furan ring, often in conjunction with other aromatic systems, strongly influences the biological activity of the molecule. nih.gov For instance, in the synthesis of certain furan derivatives, the structural fragment connecting the furan ring to another heterocyclic ring was identified as a C-C(O)-N linkage, which proved central to the molecule's fragmentation pathways and, by extension, its interactions. mdpi.com

Impact of Benzyl Ring Substitution Patterns on Pharmacological Efficacy

The substitution pattern on the benzyl ring plays a pivotal role in determining the pharmacological efficacy of this class of compounds. Research on related structures, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has demonstrated that modifications to the benzyl moiety significantly impact inhibitory potency. nih.gov

In studies of stilbene (B7821643) derivatives, which also feature linked benzene (B151609) rings, the presence and position of electron-donating or electron-withdrawing groups on the rings were shown to alter antibacterial activity significantly. rsc.org For example, a dimethylamino group at the 4'-position on a phenyl ring resulted in better activity compared to an ethoxy group at the same position. rsc.org Similarly, for a series of inhibitors of human equilibrative nucleoside transporters, replacing a larger naphthalene (B1677914) moiety with a smaller benzene ring could abolish inhibitory effects, but adding specific substituents like a methyl or ethyl group to the benzene ring could restore activity. frontiersin.org This highlights the sensitivity of biological targets to the steric and electronic properties of the benzyl ring substituents. For the title compound, the 4-ethyl group is a key determinant of its interaction with target receptors, influencing binding affinity and selectivity.

Table 1: Effect of Benzyl Ring Substitution on Biological Activity in Related Compounds Data synthesized from studies on analogous compound classes.

| Compound Class | Substitution | Observed Effect on Activity | Reference |

| Stilbene Derivatives | 4'-(CH₃)₂NH vs. 4'-OC₂H₅ | (CH₃)₂NH group showed better antimicrobial activity. | rsc.org |

| Nucleoside Transporter Inhibitors | Replacement of naphthalene with substituted benzene | Methyl or ethyl groups on the benzene ring regained inhibitory activity. | frontiersin.org |

| Quinolinium Derivatives | Electron-withdrawing group at 4-position | Higher antibacterial activity compared to electron-donating groups. | rsc.org |

Role of the Amine Linker in Molecular Interactions

The amine linker connecting the furan-methyl and benzyl groups is not merely a spacer but an active contributor to the molecule's biological profile. The reactivity of an amine is determined by its basicity and nucleophilicity, which can be influenced by the solvent and nearby substituents. acs.org Aromatic amines are generally less basic than aliphatic amines because the aromatic ring decreases the availability of the nitrogen's lone pair of electrons. acs.org

Systematic studies on fragment-based inhibitors have revealed that the flexibility and strain of a linker can have a significant impact on binding affinity, even when the linked fragments are optimally positioned. nih.gov A flexible amine linkage can, in some cases, negate the binding of a fragment, whereas a more rigid linker might enhance binding. nih.gov This underscores the importance of optimizing the linker's properties. In the context of this compound, the secondary amine linker provides a specific geometry and hydrogen bonding capability that are critical for its molecular interactions. The use of a hydroxybenzylamine linker in other systems for controlled release of amine-containing molecules further illustrates the functional importance of the linker region. researchgate.net

Pharmacophore Model Development based on Furan-Amine Scaffolds

Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule responsible for its biological activity. nih.gov For furan-based compounds, pharmacophore models have been successfully developed to understand their interaction with biological targets. For example, a five-point pharmacophore model (ADHRR) was generated for furan-based inhibitors of monoamine oxidase-B, consisting of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic feature, and two aromatic rings. nih.gov This model provided insight into the structural requirements for high-affinity binding. nih.gov

The development of such models for furan-amine scaffolds involves using a training set of known active compounds to generate and validate hypotheses about the necessary chemical features. nih.gov These validated models can then be used as 3D queries to screen databases for new lead compounds. nih.gov For the this compound scaffold, a pharmacophore model would likely highlight the furan oxygen as a hydrogen bond acceptor, the amine as a hydrogen bond donor/acceptor, and the two aromatic rings (furan and ethyl-benzyl) as hydrophobic and aromatic features, crucial for receptor binding.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is a decisive factor in its bioactivity. mdpi.com An accurate description of the conformational behavior of drug-like molecules is essential for understanding their interaction with target receptors. mdpi.com The conformational flexibility of molecules like this compound means that their shape is highly dependent on their environment. mdpi.com

Researchers use a combination of experimental techniques, such as NMR spectroscopy, and computational methods, like molecular dynamics simulations, to analyze the conformational preferences of ligands. mdpi.com These analyses reveal the low-energy, biologically relevant conformations that are likely to bind to a receptor. For the title compound, the key torsional angles are around the amine linker, which dictate the relative spatial orientation of the furan and the substituted benzyl rings. Understanding these conformational preferences is critical for correlating the molecule's structure with its biological profile and for designing derivatives with improved activity. The inherent flexibility of the linker can also introduce an entropic penalty upon binding, an effect that must be considered in drug design. nih.gov

Computational and Theoretical Investigations of 4 Ethyl Benzyl Furan 2 Ylmethyl Amine

Molecular Modeling for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a target receptor. In a hypothetical study, the interaction of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine with a range of pharmaceutically relevant protein targets could be investigated.

For instance, docking studies could be performed against targets such as cyclooxygenase (COX) enzymes, monoamine oxidase (MAO) enzymes, or various G-protein coupled receptors (GPCRs), given the structural motifs present in the compound. The results would typically be presented in a table summarizing the binding affinities, usually expressed in kcal/mol. A lower binding energy indicates a more stable ligand-receptor complex.

Table 1: Hypothetical Molecular Docking Scores for this compound against Various Receptors

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Tyr385, Arg120, Ser530 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -7.5 | Tyr407, Tyr444, Phe208 |

| Dopamine D2 Receptor | 6CM4 | -9.1 | Asp114, Ser193, Phe389 |

| Serotonin 5-HT2A Receptor | 6A93 | -8.8 | Asp155, Ser242, Phe339 |

This data is purely illustrative and intended to represent typical results from molecular docking studies.

The hypothetical data in Table 1 suggests that this compound may exhibit a strong binding affinity for the Dopamine D2 Receptor, as indicated by the lowest binding energy. The key interacting residues would provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. Visual analysis of the docked pose would be crucial to validate these interactions and understand the binding mode in three-dimensional space.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netepstem.net These methods can be used to calculate a variety of molecular properties that are not readily accessible through experimental means. For this compound, DFT calculations could provide insights into its stability, reactivity, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. nih.gov

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G Results)*

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.1 D |

| Total Energy | -850.12 Hartrees |

This data is purely illustrative and based on typical values for similar organic molecules.

The hypothetical HOMO-LUMO gap of 4.9 eV suggests that this compound is a relatively stable molecule. The MEP map would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their role as potential hydrogen bond acceptors, while the regions around the aromatic rings and hydrogen atoms would exhibit positive potential (blue/green), suggesting sites for electrophilic attack.

In Silico Screening and Pharmacological Activity Prediction for Analogues

The structural framework of this compound lends itself to the design of a library of analogues for in silico screening. By systematically modifying the substituents on the benzyl (B1604629) and furan (B31954) rings, it is possible to explore the structure-activity relationship (SAR) and predict the pharmacological activities of related compounds. Computational tools like SwissADME can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the drug-likeness of these analogues. jbcpm.comresearchgate.net

For instance, a virtual library could be generated by varying the alkyl group at the para-position of the benzyl ring (e.g., methyl, propyl, isopropyl) and introducing substituents on the furan ring. The predicted properties would then be tabulated to identify candidates with improved pharmacokinetic profiles or enhanced predicted activity.

Table 3: Predicted ADMET Properties for Analogues of this compound (Hypothetical)

| Analogue | LogP | Water Solubility | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |

| (4-Methyl-benzyl)-furan-2-ylmethyl-amine | 3.1 | Moderately Soluble | High | Yes | No |

| This compound | 3.5 | Moderately Soluble | High | Yes | No |

| (4-Propyl-benzyl)-furan-2-ylmethyl-amine | 3.9 | Sparingly Soluble | High | Yes | Yes |

| (4-Ethyl-benzyl)-(5-methyl-furan-2-yl)methyl-amine | 3.8 | Sparingly Soluble | High | Yes | No |

This data is for illustrative purposes only and represents typical outputs from ADMET prediction software.

The hypothetical results in Table 3 suggest that increasing the size of the alkyl group on the benzyl ring could decrease water solubility and potentially lead to inhibition of cytochrome P450 enzymes, such as CYP2D6. Such in silico screening allows for the early identification of potential liabilities and helps in prioritizing which analogues to synthesize for further experimental testing.

Prediction of Synthetic Accessibility and Pathway Analysis

The viability of a compound for further development is also dependent on its synthetic accessibility. Computational tools can now predict the ease of synthesis for a given molecule based on the complexity of its structure and the availability of known chemical reactions. nih.govnih.gov These tools often provide a synthetic accessibility (SA) score, where a lower score indicates an easier synthesis.

For this compound, a retrosynthetic analysis would likely disconnect the molecule at the C-N bonds. A plausible and highly accessible synthetic route would involve the reductive amination of furfural (B47365) with 4-ethylbenzylamine (B1588055) or the N-alkylation of furfurylamine (B118560) with 4-ethylbenzyl halide.

Table 4: Predicted Synthetic Accessibility and Potential Retrosynthetic Pathway

| Parameter | Prediction |

| Synthetic Accessibility (SA) Score | 2.5 (out of 10, lower is easier) |

| Predicted Retrosynthetic Pathway | Reductive amination of furfural with 4-ethylbenzylamine |

| Key Starting Materials | Furfural, 4-ethylbenzylamine |

| Reaction Type | Imine formation followed by reduction |

The SA score and pathway are illustrative and represent a likely outcome from synthetic accessibility prediction software.

A low SA score, as hypothetically predicted in Table 4, would suggest that this compound can be synthesized in a straightforward manner from commercially available starting materials. This is a crucial consideration for the practical application and further investigation of the compound.

Exploration of Biological Activities of 4 Ethyl Benzyl Furan 2 Ylmethyl Amine Derivatives in Vitro and Pre Clinical Focus

Antimicrobial Research Focus (Antibacterial and Antifungal)

Derivatives incorporating the (4-Ethyl-benzyl) and furan-like elements have been a subject of significant antimicrobial research. researchgate.net These studies explore their efficacy against a range of pathogenic bacteria and fungi. The furan (B31954) nucleus is a component of many materials with biological activity, and its derivatives are widely investigated for their potential as antimicrobial agents. nih.govderpharmachemica.com

Research into synthetic compounds containing the 4-ethylbenzyl moiety has demonstrated notable antibacterial potential. A study focused on novel 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones identified a derivative, 5-(4-Ethylbenzyl)-2-(thiophen-2-ylmethylenehydrazono)thiazolidin-4-one, which was tested for in vitro antimicrobial activity. researchgate.net This class of compounds, featuring a 4-thiazolidone cycle, is considered a privileged structure in medicinal chemistry due to its broad spectrum of biological activities. researchgate.net

Interactive Table: In Vitro Antibacterial Screening of Related Furan Derivatives

| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |

| 5-(4-substituted-benzyl)-2-(...)-thiazolidin-4-ones | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus | Significant antimicrobial potential | researchgate.net |

| Sulphonyl derivatives of benzo[b]furan | Various bacterial strains | Good to excellent activity | derpharmachemica.com |

The same class of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones was also evaluated for its antifungal properties. researchgate.net The in vitro testing was conducted against two clinically relevant fungal strains, Candida albicans and Cryptococcus neoformans. researchgate.net The results from this research indicated that the compounds exhibited significant antifungal potential. researchgate.net

Further studies on other furan-containing structures support the potential of this chemical family as antifungals. For example, Michael-type amino derivatives of xanthatin, a natural sesquiterpene lactone containing a furan ring, have shown promising activity against fungal spores. nih.gov Similarly, various nitrofuran derivatives have been synthesized and tested, with some showing potent inhibitory activity against a range of fungal species, including Trichophyton species. mdpi.com

Interactive Table: In Vitro Antifungal Screening of Related Furan Derivatives

| Compound Class | Fungal Strains Tested | Observed Activity | Reference |

| 5-(4-substituted-benzyl)-2-(...)-thiazolidin-4-ones | Candida albicans, Cryptococcus neoformans | Significant antifungal potential | researchgate.net |

| Xanthatin amino-derivatives | Fusarium solani, Colletotrichum mandshurica | Promising inhibition activity | nih.gov |

| Nitrofuran derivatives | Histoplasma capsulatum, Paracoccidioides brasiliensis | Potent inhibitory activity (MIC90 values as low as 0.48 µg/mL) | mdpi.com |

While direct studies on the anti-mycobacterial activity of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine derivatives are limited, research on structurally related compounds provides valuable insights. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. nih.gov Although the core scaffold is different, these molecules share the N-benzylamine feature. Two compounds from this series showed Minimal Inhibitory Concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid. nih.govnih.gov These particular compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells in vitro. nih.gov This suggests that the benzylamine (B48309) framework could be a promising component in the design of new anti-mycobacterial agents. nih.gov

Anti-Inflammatory Research Directions

Furan and benzofuran (B130515) derivatives are a well-established class of compounds with significant anti-inflammatory properties. nih.govmdpi.com Research has shown that these compounds can exert their effects through various mechanisms, including the suppression of inflammatory mediators and regulation of signaling pathways. nih.gov

A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory activity. nih.gov One compound, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was identified as the most potent inhibitor of TNF-alpha formation with an IC₅₀ value of 2.3 µM. nih.gov Another derivative, (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime, was effective at inhibiting both lysozyme (B549824) and β-glucuronidase release from neutrophils. nih.gov These studies underscore the potential of the furan moiety as a key pharmacophore for developing novel anti-inflammatory agents. nih.gov Furthermore, synthetic benzofuran-imidazole hybrids have also been noted for their excellent anti-inflammatory effects. mdpi.com

Interactive Table: Anti-Inflammatory Activity of Related Furan Derivatives

| Compound Derivative | Target/Assay | IC₅₀ Value | Reference |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-alpha formation | 2.3 µM | nih.gov |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 µM | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Lysozyme release | 7.1 µM | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | β-glucuronidase release | 9.5 µM | nih.gov |

Anticancer Research Avenues

The exploration of furan and benzylamine derivatives as potential anticancer agents is an active area of research. derpharmachemica.com Various studies have demonstrated the cytotoxic and antiproliferative activities of these compounds against several cancer cell lines. researchgate.netmspsss.org.ua

One study focused on N-benzyl-2-phenylpyrimidin-4-amine derivatives, which led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies. nih.govnih.gov Within this series, a furan-containing derivative was found to have good potency. nih.gov Another investigation into a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide compound explored its anticancer effects on human colon (HT29) and prostate (DU145) cancer cell lines. nih.gov Similarly, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been designed and synthesized as biologically stable compounds with selective cytotoxicity against tumorigenic cell lines. researchgate.net

Interactive Table: Anticancer Activity of Related Furan and Benzylamine Derivatives

| Compound Class | Cancer Cell Line(s) | Key Finding | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | Nanomolar inhibitory potency against USP1/UAF1 | nih.govnih.gov |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine derivative | Human colon (HT29), Prostate (DU145) | Investigated for anticancer activities | nih.gov |

| 4-hydroxy-3-methyl-6-phenylbenzofuran derivatives | Tumorigenic cell lines | Selective cytotoxicity | researchgate.net |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | CNS cancer (SNB-19), Lung cancer (NCI-H460) | Significant anticancer activity at 10 µM | mdpi.com |

General Research on Molecular Mechanisms of Action (In Vitro)

Understanding the molecular mechanisms of action is crucial for the development of targeted therapies. For derivatives related to this compound, several mechanisms have been proposed and investigated.

In the context of anticancer activity, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been shown to function as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This inhibition leads to an increase in monoubiquitinated PCNA (Ub-PCNA) levels, which correlates with decreased cell survival in non-small cell lung cancer cells. nih.gov For some antibacterial derivatives, molecular docking studies have been employed to predict their binding interactions with specific enzymes. For example, some 5-(4-substituted-benzyl)-2-(...)-thiazolidin-4-ones were docked against GlcN-6-P synthase to understand their antimicrobial action. researchgate.net

In the realm of anti-inflammatory research, furan derivatives are thought to work by suppressing the production of reactive oxygen species (O₂⁻), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2), as well as by regulating the mRNA expression of inflammatory mediators. nih.gov For antibacterial action, molecular docking studies of some oxadiazole derivatives against DNA gyrase have shown a correlation between docking scores and observed activity. mdpi.com These mechanistic studies provide a rational basis for the further optimization of these compounds as potential therapeutic agents.

Target Identification and Validation (Conceptual)

The initial step in assessing the therapeutic potential of a novel compound such as this compound involves the identification and validation of its biological targets. This process is foundational to understanding its mechanism of action and potential therapeutic applications. For furan derivatives, a diverse range of biological targets has been identified, suggesting that compounds within this class can interact with various physiological pathways.

A conceptual approach to identifying the targets of this compound and its derivatives would typically begin with computational and in silico methods. Molecular docking studies, for instance, could predict the binding affinity of the compound to a library of known biological targets, including enzymes, receptors, and ion channels. This virtual screening can provide initial hypotheses about its potential mechanisms of action.

Following in silico analysis, experimental validation is crucial. This often involves a battery of in vitro assays. For example, based on the structural similarities to other bioactive furan derivatives, this compound could be screened against panels of kinases, proteases, or other enzymes known to be modulated by furan-containing molecules. Cellular assays using various cell lines can further elucidate the compound's effects on specific signaling pathways and cellular processes. For instance, if initial screens suggest an anti-proliferative effect, further studies would aim to identify the specific proteins involved in the cell cycle or apoptosis that are modulated by the compound.

Analytical and Spectroscopic Characterization Methods in Research

Advanced Spectroscopic Techniques (e.g., NMR, MS, UV-Vis, IR) for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary techniques to determine the carbon-hydrogen framework of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the ethyl-benzyl and furan (B31954) rings, the methylene (B1212753) protons of the benzyl (B1604629) and furfuryl groups, and the ethyl group's methylene and methyl protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the protons in the molecule.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Signals corresponding to the carbons of the furan ring, the substituted benzene (B151609) ring, the two methylene carbons, and the ethyl group carbons would be expected.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, which has a molecular formula of C₁₄H₁₇NO and a monoisotopic mass of 215.1310 g/mol . The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic fragments resulting from the cleavage of bonds within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic furan and benzene rings.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for:

N-H stretching of the secondary amine.

C-H stretching from the aromatic rings and the alkyl groups.

C=C stretching of the aromatic rings.

C-N stretching of the amine.

C-O-C stretching of the furan ring.

Despite the utility of these techniques, specific experimental NMR, MS, UV-Vis, and IR data for this compound are not available in the reviewed literature.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC would be a suitable method to determine the purity of a sample of this compound. A single sharp peak in the chromatogram would indicate a high degree of purity. Different columns and mobile phase compositions could be used to develop an optimal separation method.

Gas Chromatography (GC): For volatile and thermally stable compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity assessment and identification.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The retention factor (Rf) value would be characteristic for the compound under specific solvent conditions.

Currently, there are no published studies detailing the chromatographic analysis of this compound.

X-Ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no published X-ray crystal structure for this compound.

Future Research Perspectives for 4 Ethyl Benzyl Furan 2 Ylmethyl Amine Chemistry

Emerging Synthetic Methodologies for Furan-Amine Derivatives

The synthesis of furan-amine derivatives is continually evolving, with new methodologies promising greater efficiency, selectivity, and diversity. Future research will likely focus on the development and refinement of catalytic systems and novel reaction pathways.

One promising area is the advancement of reductive amination processes. This method, which involves the reaction of a furan-based aldehyde or ketone with an amine in the presence of a reducing agent, is a cornerstone for creating furan-amine derivatives. mdpi.com Future work could explore novel heterogeneous catalysts to improve yields and facilitate easier purification, moving away from traditional, often harsher, synthetic routes. mdpi.comacs.org

Another key direction is the use of microwave-assisted synthesis. This technique has been shown to drastically reduce reaction times and improve yields in the synthesis of other heterocyclic compounds. clockss.org Applying microwave irradiation to the synthesis of (4-Ethyl-benzyl)-furan-2-ylmethyl-amine and its analogues could lead to more rapid and efficient production, enabling faster screening of their biological activities.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. The bio-inspired Furan-Thiol-Amine (FuTine) multicomponent reaction, for instance, allows for the selective modification of peptides and the synthesis of complex heterocyclic structures. researchgate.net Adapting such MCRs for the synthesis of a library of furan-amine derivatives, including the title compound, could rapidly generate diverse molecules for biological evaluation.

Finally, the development of one-pot synthesis protocols will be crucial. These procedures, which combine multiple reaction steps without isolating intermediates, improve efficiency and reduce waste. nih.gov For example, a one-pot reductive amination of furfural (B47365) with the appropriate amine could be a direct route to synthesizing various furan-2-ylmethyl-amine derivatives. scirp.org

Table 1: Comparison of Synthetic Methodologies for Furan-Amine Derivatives

| Methodology | Advantages | Potential for this compound Synthesis |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, use of biomass-derived starting materials. mdpi.com | High, could utilize furfural (from biomass) and 4-ethyl-benzylamine. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. clockss.org | High, could accelerate the reaction between furfural and the amine. |

| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity from simple starting materials. researchgate.net | Moderate, would require adaptation of existing MCRs. |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified procedures. nih.gov | High, a streamlined approach to synthesizing the target molecule and its derivatives. |

Advanced Computational Approaches in Molecular Design and Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, computational approaches can guide synthesis efforts, predict properties, and elucidate mechanisms of action before committing to laboratory work.

Future research will heavily rely on molecular docking and molecular dynamics (MD) simulations . These techniques can predict the binding affinity and interaction patterns of furan-amine derivatives with various biological targets, such as enzymes and receptors. nih.govnih.govnih.gov For example, docking studies could identify potential protein targets for this compound, suggesting its therapeutic applications. MD simulations can further refine these predictions by providing insights into the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will also be pivotal. mdpi.com By analyzing a dataset of related furan-amine derivatives and their measured biological activities or properties, QSAR/QSPR models can identify the key structural features that influence a desired outcome. This allows for the rational design of new derivatives with enhanced potency or improved pharmacokinetic profiles.

The use of Density Functional Theory (DFT) calculations will provide a deeper understanding of the electronic structure and reactivity of this compound. nih.gov DFT can be used to predict spectroscopic properties, reaction mechanisms, and thermodynamic parameters, aiding in both synthesis optimization and the interpretation of experimental data.

Finally, the integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. nih.gov AI/ML algorithms can be trained on vast chemical and biological datasets to predict the properties of novel compounds, identify potential drug candidates from virtual libraries, and even propose new synthetic routes.

Table 2: Application of Computational Methods to Furan-Amine Research

| Computational Method | Application | Predicted Outcome for this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to biological targets. nih.gov | Identification of potential protein targets and binding interactions. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule and its complexes. nih.gov | Assessment of binding stability and conformational changes. |

| QSAR/QSPR | Correlates chemical structure with biological activity or properties. mdpi.com | Guidance for designing derivatives with improved properties. |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity. nih.gov | Prediction of spectroscopic data and reaction energetics. |

| AI/Machine Learning | Predictive modeling and de novo design. nih.gov | Accelerated discovery of new furan-amine derivatives with desired activities. |

Sustainable Chemical Synthesis of Furan-Based Amines

The principles of green chemistry are increasingly influencing the design of synthetic processes. For furan-based amines, a significant future direction is the utilization of renewable resources and the development of environmentally benign synthetic methods.

Furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which can be readily derived from lignocellulosic biomass, are key platform molecules for the synthesis of furan (B31954) derivatives. mdpi.commdpi.com The use of these bio-based starting materials for the synthesis of this compound would represent a significant step towards a more sustainable chemical industry. rsc.org This approach reduces reliance on fossil fuels and can lead to a lower carbon footprint. mdpi.com

The development of catalytic systems for the amination of biomass-derived furans is a critical area of research. acs.org This includes the use of non-noble metal catalysts, which are more abundant and less expensive than their precious metal counterparts. frontiersin.org Research into efficient and selective catalysts for the direct amination of furfuryl alcohol, another biomass derivative, is also a promising avenue. rsc.org

Another key aspect of sustainable synthesis is the use of greener solvents . Water is an ideal solvent for many chemical reactions due to its low cost, non-toxicity, and non-flammability. scirp.org Exploring aqueous reaction conditions for the synthesis of furan-amines would be a significant advancement. Similarly, the use of ionic liquids (ILs) as both catalysts and reaction media is being investigated for the conversion of biomass derivatives. frontiersin.org

Furthermore, optimizing reaction conditions to minimize energy consumption and waste generation is paramount. This can be achieved through the use of highly efficient catalysts that operate under mild conditions (lower temperatures and pressures). rsc.org

Table 3: Green Chemistry Approaches for Furan-Amine Synthesis

| Green Chemistry Principle | Application in Furan-Amine Synthesis | Relevance to this compound |

|---|---|---|

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural or HMF. mdpi.commdpi.com | Direct synthesis from renewable starting materials. |

| Catalysis | Development of efficient, selective, and reusable catalysts. acs.orgrsc.org | Improved reaction efficiency and reduced waste. |

| Benign Solvents | Use of water or other environmentally friendly solvents. scirp.org | Reduced environmental impact of the synthetic process. |

| Energy Efficiency | Reactions at lower temperatures and pressures. rsc.org | Lower energy consumption and cost. |

Broadening the Scope of Biological Target Exploration

While the specific biological activities of this compound are not yet characterized, the furan-amine scaffold is present in a wide range of biologically active molecules. ijabbr.commdpi.comnih.govresearchgate.net This suggests that the title compound and its derivatives could have significant therapeutic potential. Future research should focus on a broad exploration of its biological targets.

A primary area of investigation should be its antimicrobial properties . Numerous furan derivatives have demonstrated activity against a range of bacteria and fungi. scirp.orgijabbr.comnih.gov Screening this compound against a panel of clinically relevant pathogens could reveal its potential as a new antibiotic or antifungal agent.

Another promising avenue is the exploration of its anticancer activity . Furan-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, with some acting as tubulin polymerization inhibitors or targeting specific signaling pathways. mdpi.com Investigating the effect of this compound on cancer cell proliferation, apoptosis, and cell cycle progression could uncover novel anticancer leads. mdpi.com

The neuroprotective potential of furan derivatives is also an emerging area of interest. nih.gov Compounds containing the furan moiety have been investigated for their antioxidant and anti-inflammatory properties, which are relevant to the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Assessing the ability of this compound to mitigate oxidative stress and neuroinflammation in relevant cellular and animal models is a worthy research direction.

Furthermore, the structural similarity of furan-amines to known pharmacophores suggests that they could interact with a variety of other biological targets. Exploring their activity as enzyme inhibitors , receptor modulators , or ion channel blockers could lead to the discovery of new therapeutic applications in areas such as cardiovascular disease, metabolic disorders, and inflammatory conditions. ijabbr.comnih.govresearchgate.net

Table 4: Potential Biological Activities of Furan-Amine Derivatives

| Biological Activity | Known Furan-Amine Examples | Potential for this compound |

|---|---|---|

| Antimicrobial | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives. nih.gov | High, based on the prevalence of this activity in the class. |

| Anticancer | Furan-based tubulin polymerization inhibitors. mdpi.com | High, the furan scaffold is a known anticancer pharmacophore. |

| Neuroprotective | Furan-containing compounds with antioxidant and anti-inflammatory effects. nih.gov | Moderate to High, warrants investigation based on general furan derivative activity. |

| Anti-inflammatory | Furan derivatives that modulate inflammatory pathways. nih.gov | Moderate to High, a common activity for this class of compounds. |

Q & A

Q. What are the optimal synthetic pathways for preparing (4-Ethyl-benzyl)-furan-2-ylmethyl-amine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as reductive amination between 4-ethylbenzylamine and furan-2-ylmethyl aldehyde. Key steps include:

- Alkylation : Reacting 4-ethylbenzyl halide with furan-2-ylmethylamine under inert conditions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Yield Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane or THF) to favor nucleophilic substitution.

Analytical validation via NMR (1H/13C) and HPLC-MS ensures purity (>98%). X-ray crystallography (using SHELX-97 for refinement ) can resolve stereochemical ambiguities.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR identifies ethylbenzyl protons (δ 1.2–1.4 ppm, triplet) and furan protons (δ 6.3–7.4 ppm). 13C NMR confirms the amine linkage (C-N stretch at ~125 ppm).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and spatial arrangement. For example, the dihedral angle between the benzyl and furan rings may indicate conjugation effects.

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) with <2 ppm error.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values.

- Receptor Binding : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to determine Ki values.

Reference compounds with similar benzyl-furan motifs (e.g., benzamide derivatives ) guide assay design.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., serotonin receptors). Focus on hydrogen bonding with the amine group and π-π stacking with the furan ring.

- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints.

- QSAR Modeling : Coramine-derived descriptors (e.g., logP, polar surface area) predict bioavailability and blood-brain barrier penetration .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Example : If NMR suggests a planar furan ring but X-ray shows puckering, validate via:

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths.

- Variable-Temperature NMR : Probe dynamic conformational changes.

- Cross-Validation : Use complementary techniques like IR spectroscopy (C-N stretch at ~1100 cm⁻¹) and Raman spectroscopy to confirm functional groups .

Q. What solvent systems influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Polar Protic vs. Aprotic : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while protic solvents (ethanol) may stabilize intermediates via hydrogen bonding.

- Dielectric Constant : Higher dielectric solvents (ε > 30) stabilize charge-separated transition states, accelerating reactions.

- Case Study : In THF (ε 7.5), SN2 mechanisms dominate, whereas DMSO (ε 47) may favor SN1 pathways .

Q. What strategies mitigate racemization during asymmetric synthesis?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry during reductive amination.

- Low-Temperature Reactions : Conduct steps at –20°C to reduce epimerization.

- Enantiomeric Purity Assessment : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. How does the furan ring’s electronic nature affect the compound’s stability under acidic conditions?

- Methodological Answer :

- Protonation Studies : Titrate with HCl (0.1–1 M) and monitor via UV-Vis (λmax shifts indicate furan ring protonation).

- Degradation Pathways : LC-MS identifies hydrolysis products (e.g., opening of the furan ring to form diketones).

- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., nitro) to the furan ring to reduce susceptibility .

Q. What mechanistic insights explain its potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).

- Fluorescence Quenching : Monitor tryptophan residues in the protease active site upon ligand binding.

- Mutagenesis Studies : Replace key residues (e.g., Ser195 in chymotrypsin) to confirm binding interactions .

Q. How to design derivatives to enhance metabolic stability without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene (improves metabolic resistance) or oxazole.

- Prodrug Design : Introduce ester prodrug moieties to the amine group for delayed release.

- In Silico ADMET Prediction : Use SwissADME to optimize logP (<5) and PSA (<140 Ų) for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products